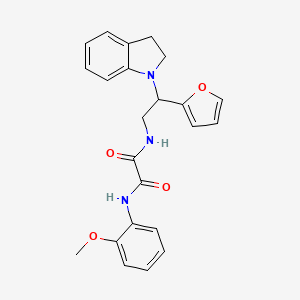
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of complex organic molecules, including those incorporating furan and indole moieties alongside oxalamide groups, are crucial in the development of new materials and pharmaceuticals. These compounds often exhibit interesting chemical and physical properties due to their unique structural features.
Synthesis Analysis
The synthesis of related compounds typically involves multicomponent reactions, such as 1,3-dipolar cycloaddition, to efficiently construct complex molecular architectures from simpler precursors. For example, a one-pot approach developed for furan-2(5H)-one derivatives demonstrates the utility of combining indole, phenylglyoxal, and Meldrum’s acid in a telescoped reaction sequence, highlighting the efficiency of multicomponent synthetic strategies (Komogortsev, Melekhina, & Lichitsky, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic methods (IR, NMR, Mass spectrometry) and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound was elucidated, showing a two-dimensional layered structure formed by diastereoselective 1,3-dipolar cycloaddition reactions (Nishtala & Basavoju, 2018).
Chemical Reactions and Properties
The chemical behavior of compounds containing furan and indole units, alongside oxalamides, can involve various reactions such as cycloadditions, nucleophilic substitutions, and rearrangements. These reactions are pivotal in further modifying the molecular framework to achieve desired properties or biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. The crystallization behavior can reveal insights into the molecular packing and intermolecular interactions, which are important for material design and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interaction with biological targets, are determined by the structural features of these molecules. Docking studies, for instance, can predict the interaction of these compounds with biological targets, providing insights into potential therapeutic applications (Nishtala & Basavoju, 2018).
Aplicaciones Científicas De Investigación
Acid-Catalyzed Rearrangement Synthesis
A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is relevant to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide. This approach utilizes acid-catalyzed rearrangement, providing a high-yielding, operationally simple methodology for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Crystal Structure and Molecular Docking
The crystal structure of compounds related to the given chemical, such as 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, has been elucidated. The compound shows a two-dimensional layered structure and has been formed diastereoselectively. Molecular docking studies indicate good activity against proteins of mycobacterium tuberculosis, bacterial, and moderate activity against cancer protein (Nishtala & Basavoju, 2018).
Anticancer Agents and EGFR Inhibition
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed as anticancer agents targeting the epidemal growth factor receptor (EGFR). These derivatives showed potent anticancer activities against several EGFR high-expressed cancer cell lines and weak activities on EGFR low-expressed cell lines, indicating their potential as EGFR inhibitors with low toxicity against normal cells (Lan et al., 2017).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-20-10-5-3-8-17(20)25-23(28)22(27)24-15-19(21-11-6-14-30-21)26-13-12-16-7-2-4-9-18(16)26/h2-11,14,19H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWZGKCVZUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

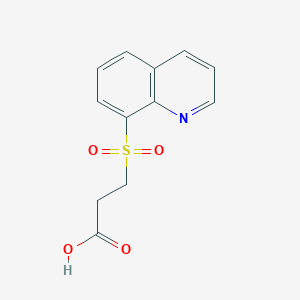
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)
![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)
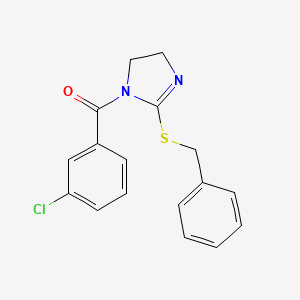

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)

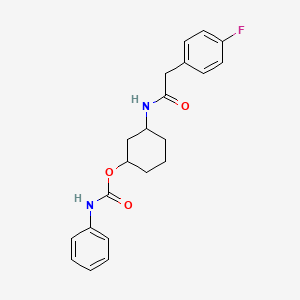
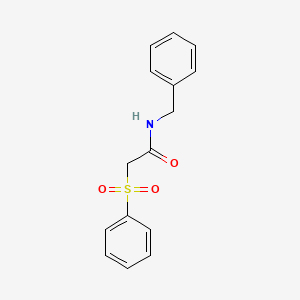
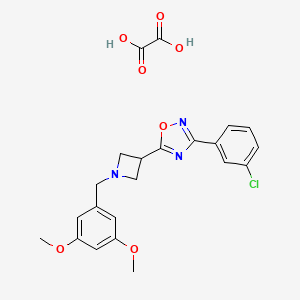

![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)